6-(Tert-butyl)-2-mercaptonicotinonitrile
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Overview
Description
6-(Tert-butyl)-2-mercaptonicotinonitrile is an organic compound that features a tert-butyl group, a mercapto group, and a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Tert-butyl)-2-mercaptonicotinonitrile typically involves the introduction of the tert-butyl group and the mercapto group onto a nicotinonitrile backbone. One common method involves the reaction of 6-chloronicotinonitrile with tert-butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(Tert-butyl)-2-mercaptonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(Tert-butyl)-2-mercaptonicotinonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Tert-butyl)-2-mercaptonicotinonitrile involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, potentially inhibiting enzyme activity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol derivative with three tert-butyl groups, known for its antioxidant properties.
Butylated hydroxytoluene: A widely used antioxidant in food and industrial applications.
Comparison: 6-(Tert-butyl)-2-mercaptonicotinonitrile is unique due to the presence of both a mercapto group and a nitrile group, which confer distinct reactivity and potential applications. In contrast, compounds like 2,4,6-Tri-tert-butylphenol and Butylated hydroxytoluene primarily function as antioxidants and lack the diverse functional groups present in this compound.
Properties
Molecular Formula |
C10H12N2S |
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Molecular Weight |
192.28 g/mol |
IUPAC Name |
6-tert-butyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2S/c1-10(2,3)8-5-4-7(6-11)9(13)12-8/h4-5H,1-3H3,(H,12,13) |
InChI Key |
VZNJOSUCIGMQKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C(=S)N1)C#N |
Origin of Product |
United States |
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